N-[(E)-(2,3-dichlorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline
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Overview
Description
N-(2,3-dichlorobenzylidene)-4-(phenyldiazenyl)aniline is an organic compound characterized by the presence of dichlorobenzylidene and phenyldiazenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorobenzylidene)-4-(phenyldiazenyl)aniline typically involves the condensation of 2,3-dichlorobenzaldehyde with 4-(phenyldiazenyl)aniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorobenzylidene)-4-(phenyldiazenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
N-(2,3-dichlorobenzylidene)-4-(phenyldiazenyl)aniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug intermediate.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(2,3-dichlorobenzylidene)-4-(phenyldiazenyl)aniline exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, depending on the context of its application. For instance, in biological systems, it may interact with enzymes or receptors, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2,3-dichlorobenzylidene)hydrazino)-2-oxo-N-phenylacetamide
- N’-(2,3-dichlorobenzylidene)hexadecanohydrazide
- 2-(2-(2,3-dichlorobenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide
Uniqueness
N-(2,3-dichlorobenzylidene)-4-(phenyldiazenyl)aniline is unique due to its specific combination of dichlorobenzylidene and phenyldiazenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
303758-21-6 |
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Molecular Formula |
C19H13Cl2N3 |
Molecular Weight |
354.2 g/mol |
IUPAC Name |
1-(2,3-dichlorophenyl)-N-(4-phenyldiazenylphenyl)methanimine |
InChI |
InChI=1S/C19H13Cl2N3/c20-18-8-4-5-14(19(18)21)13-22-15-9-11-17(12-10-15)24-23-16-6-2-1-3-7-16/h1-13H |
InChI Key |
CRMUZKFBYULJBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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